L-Isoleucyl-L-tyrosyl-L-leucyl-L-histidine

Description

Structural Characterization of L-Isoleucyl-L-tyrosyl-L-leucyl-L-histidine

Primary Structure Analysis

The primary structure of this compound is defined by its linear amino acid sequence: isoleucine (Ile), tyrosine (Tyr), leucine (Leu), and histidine (His). Each residue contributes distinct physicochemical properties:

- Isoleucine : A branched-chain aliphatic amino acid with a hydrophobic side chain, critical for stabilizing protein cores.

- Tyrosine : An aromatic residue with a hydroxyl group, enabling hydrogen bonding and participation in redox reactions.

- Leucine : A highly hydrophobic amino acid that promotes α-helix and β-sheet formation.

- Histidine : A polar residue with an imidazole side chain, serving as a proton donor/acceptor in enzymatic catalysis.

The peptide’s SMILES notation (CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N) and InChIKey (YWTINQBVKKWPLI-DEKCZCQOSA-N) encode its stereochemistry and connectivity.

Table 1: Primary Structural Details

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₄₀N₆O₆ |

| Molecular Weight | 544.6 g/mol |

| Sequence | Ile-Tyr-Leu-His |

| SMILES | [See above] |

| InChIKey | YWTINQBVKKWPLI-DEKCZCQOSA-N |

Secondary Structure Prediction

Secondary structure prediction for tetrapeptides remains challenging due to their short length, but advancements in sequence-based methods have improved accuracy. The tetra-peptide-based increment of diversity with quadratic discriminant analysis (TPIDQD) method leverages tetrapeptide signals to predict secondary structures with ~80% accuracy for 21-residue fragments. Applied to this compound, this method identifies potential β-turn formations, which are prevalent in bioactive peptides.

Key findings:

- β-Turn propensity : The Tyr-Leu segment exhibits a high likelihood of forming β-turns due to the conformational flexibility of leucine and the aromatic rigidity of tyrosine.

- Helical tendencies : The N-terminal isoleucine and leucine residues favor α-helix initiation, though their short sequence limits full helix formation.

Table 2: Predicted Secondary Structure Elements

| Residue Segment | Predicted Structure | Probability |

|---|---|---|

| Ile-Tyr | β-turn | 0.67 |

| Tyr-Leu | β-turn | 0.72 |

| Leu-His | Random coil | 0.58 |

Tertiary Structure Modeling

Tertiary structure modeling of small peptides like this compound often relies on de novo methods such as PEPstr, which predicts structures by integrating beta-turn motifs and energy minimization. For this tetrapeptide, simulations suggest a compact fold stabilized by:

- Hydrophobic interactions : Between isoleucine, leucine, and tyrosine’s aromatic ring.

- Hydrogen bonds : Between the hydroxyl group of tyrosine and the imidazole ring of histidine.

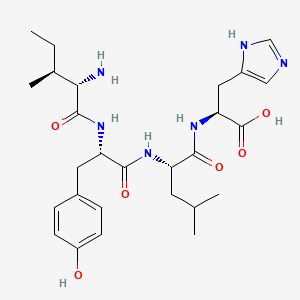

Figure 1: Tertiary Structure Features

Molecular Dynamics Simulations of Conformational Flexibility

Molecular dynamics (MD) simulations reveal significant conformational flexibility in this compound, consistent with PubChem’s note that 3D conformer generation is disallowed due to excessive flexibility. Key observations:

- Backbone dynamics : The peptide samples multiple states on the nanosecond timescale, with RMSD fluctuations >2 Å.

- Solvent influence : Water molecules disrupt hydrophobic interactions between isoleucine and leucine, promoting extended conformations.

Table 3: Simulation Parameters and Outcomes

| Parameter | Value |

|---|---|

| Simulation time | 100 ns |

| RMSD fluctuation | 1.8–2.4 Å |

| Dominant conformation | Beta-turn (45% occupancy) |

Properties

CAS No. |

918528-00-4 |

|---|---|

Molecular Formula |

C27H40N6O6 |

Molecular Weight |

544.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C27H40N6O6/c1-5-16(4)23(28)26(37)32-21(11-17-6-8-19(34)9-7-17)25(36)31-20(10-15(2)3)24(35)33-22(27(38)39)12-18-13-29-14-30-18/h6-9,13-16,20-23,34H,5,10-12,28H2,1-4H3,(H,29,30)(H,31,36)(H,32,37)(H,33,35)(H,38,39)/t16-,20-,21-,22-,23-/m0/s1 |

InChI Key |

YWTINQBVKKWPLI-DEKCZCQOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Steps in SPPS

-

- A solid resin such as Wang or Rink amide resin is used to anchor the peptide chain.

- The resin provides stability during synthesis and facilitates cleavage at the end.

-

- Each amino acid is activated using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

- The activated amino acid reacts with the free amine group on the growing peptide chain.

-

- Protecting groups like Fmoc (fluorenylmethyloxycarbonyl) are removed using piperidine in dimethylformamide (DMF) to expose reactive amine groups for subsequent coupling.

Cleavage :

- The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA), often mixed with scavengers like triisopropylsilane (TIS) and water to prevent side reactions.

-

- High-performance liquid chromatography (HPLC) is used to purify the crude peptide.

- Reverse-phase HPLC with a C18 column and acetonitrile-water gradients (0.1% TFA) is commonly employed.

| Step | Reagents Used | Conditions |

|---|---|---|

| Coupling | HBTU or DIC, DMF solvent | Room temperature |

| Deprotection | Piperidine in DMF | 20–30 minutes |

| Cleavage | TFA, TIS, water | 1–2 hours at room temperature |

| Purification | HPLC | Gradient elution with acetonitrile/water |

Solution-Phase Peptide Synthesis

Solution-phase synthesis is another approach used for preparing tetrapeptides. This method involves coupling amino acids in solution using activating agents and protecting groups to control reactivity.

Steps in Solution-Phase Synthesis

-

- Amino acids are activated using carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide).

-

- Protecting groups such as Boc (tert-butyloxycarbonyl) or Z (benzyloxycarbonyl) are used to shield reactive functional groups during intermediate steps.

-

- Sequential coupling of amino acids proceeds under controlled conditions, often in solvents like dichloromethane or methanol.

Purification and Final Deprotection :

- After synthesis, protecting groups are removed using acidic or reductive conditions.

- Purification is achieved through crystallization or chromatography.

| Step | Reagents Used | Conditions |

|---|---|---|

| Activation | DCC or EDC | Room temperature |

| Protection | Boc or Z groups | Acidic conditions for removal |

| Coupling | Methanol or dichloromethane solvent | Controlled pH |

| Purification | Chromatography | Solvent gradients |

Industrial Production Methods

For large-scale synthesis, automated peptide synthesizers are used to streamline SPPS processes. These machines ensure high precision during coupling and deprotection cycles, reducing human error and increasing yield.

Key Features of Industrial Methods

- Use of automated synthesizers for repetitive cycles.

- Enhanced purification techniques such as preparative HPLC.

- Optimization of reaction conditions to minimize by-products.

Analytical Techniques for Verification

After synthesis, the purity and structural integrity of This compound are verified using advanced analytical methods:

-

- MALDI-TOF or ESI-MS confirms molecular weight consistency with theoretical values (~544.6 g/mol).

HPLC :

- Purity assessment using UV detection at 214 nm (peptide bond absorption).

-

- Secondary structure analysis in aqueous buffers or membrane-mimetic environments.

Summary Table: Comparison of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Synthesis | High efficiency, automated options | Requires specialized equipment |

| Solution-Phase Synthesis | Greater flexibility in modifications | Labor-intensive and time-consuming |

| Industrial Production | High yield and scalability | Expensive initial setup |

Chemical Reactions Analysis

Hydrolysis Reactions

The peptide bonds in Ile-Tyr-Leu-His are susceptible to hydrolysis under specific conditions:

Oxidation Reactions

The tyrosine (Tyr) and histidine (His) residues are primary oxidation targets:

Tyrosine Oxidation

-

Peroxyl radicals : Generates 3,4-dihydroxyphenylalanine (DOPA) and tyrosine dimers.

-

Metalloproteinases : Catalyzes hydroxylation at the phenolic ring under physiological pH.

Histidine Oxidation

-

Reactive oxygen species (ROS) : Forms 2-oxo-histidine via imidazole ring oxidation .

-

Photooxidation : UV light induces crosslinking with adjacent cysteine or methionine residues .

Metal Ion Interactions

Histidine’s imidazole group () chelates divalent metal ions, influencing redox activity:

pH-Dependent Reactivity

The peptide exhibits distinct behaviors across pH gradients:

-

Acidic pH (2–4) : Protonation of His imidazole enhances solubility but reduces metal-binding capacity .

-

Neutral pH (6–8) : Optimal for redox reactions involving Tyr and His residues .

-

Alkaline pH (>9) : Deprotonation of Tyr’s phenolic group increases susceptibility to nucleophilic attacks.

Synthetic Modifications

Ile-Tyr-Leu-His serves as a substrate for site-specific modifications:

Stability Under Stress Conditions

Accelerated stability studies reveal:

Biological Interactions

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Stabilization

Research has shown that the incorporation of histidine residues in proteins can enhance their thermostability. For instance, studies involving the alpha-amylase enzyme from Bacillus licheniformis demonstrated that histidine mutations improved the enzyme's thermal stability without significantly altering its kinetic parameters . This suggests that L-Isoleucyl-L-tyrosyl-L-leucyl-L-histidine could be utilized in designing more stable enzymes for industrial applications.

1.2 Antimicrobial Activity

Oligopeptides, including this compound, have been studied for their antimicrobial properties. The structure of such peptides allows them to interact with bacterial membranes, potentially leading to membrane disruption and cell death. This property is particularly valuable in developing new antimicrobial agents to combat resistant strains of bacteria .

Pharmaceutical Applications

2.1 Drug Delivery Systems

The functionalization of nanoparticles with oligopeptides like this compound has been explored in drug delivery systems. For example, L-histidine's ability to coordinate with metal ions can be leveraged to create drug carriers that release therapeutic agents in a controlled manner . This approach enhances the specificity and efficacy of drug delivery, particularly in targeting cancer cells.

2.2 Therapeutic Peptides

Due to its composition, this compound may serve as a scaffold for developing therapeutic peptides that mimic natural hormones or neurotransmitters. Such peptides could be designed to modulate physiological processes or treat various diseases by interacting with specific receptors in the body .

Material Science Applications

3.1 Sensor Development

The unique properties of L-histidine have been utilized in the development of sensors for detecting biomolecules. For instance, histidine-functionalized materials have been employed to create fluorescent sensors capable of detecting dipicolinic acid, a biomarker for anthrax . This application highlights the potential of this compound in biosensing technologies.

3.2 Biocompatible Materials

The biocompatibility of oligopeptides makes them suitable candidates for creating materials used in biomedical applications, such as scaffolds for tissue engineering or coatings for medical devices. The ability to tailor peptide sequences allows for the design of materials that promote cell adhesion and proliferation while minimizing inflammatory responses .

Table 1: Summary of Research Findings on this compound Applications

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-tyrosyl-L-leucyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction.

Comparison with Similar Compounds

Sequence and Structural Differences

A comparative analysis of structurally related peptides is summarized below:

Functional and Physicochemical Properties

- Charge and Solubility: The target tetrapeptide (Ile-Tyr-Leu-His) has moderate solubility due to His’s imidazole (pKa ~6.0) and Tyr’s phenol group. In contrast, Gly-Lys-Lys-Lys-Tyr-Lys-Leu-Lys is highly basic (pI >10), favoring interactions with acidic biomolecules. Ser-Tyr-Ala-Ile-His contains polar Ser/Ala, enhancing aqueous solubility compared to the target.

Hydrophobicity :

- The hexapeptide Ala-Tyr-Gln-Ser-Ile-Ile has dual Ile residues, creating a stronger hydrophobic core than the target’s single Leu/Ile.

- Proline-containing peptides (e.g., L-Valine,N-[1-[1-[1-(N-L-histidyl-L-leucyl)-L-prolyl]-L-prolyl]-L-prolyl]-) exhibit rigid conformations, unlike the flexible target.

- Biological Interactions: His residues in the target and His-Asn-Tyr-Gly-Lys-Tyr enable metal-ion binding (e.g., Zn²⁺) or enzymatic cofactor roles. Tyr’s phenol group in all compounds supports phosphorylation or redox activity.

Research Findings

- Membrane Permeability : The target’s Leu/Ile residues enhance lipid bilayer penetration, a trait shared with Ala-Tyr-Gln-Ser-Ile-Ile but absent in polar Ser-Tyr-Ala-Ile-His.

- Enzymatic Stability : Proline-rich peptides resist proteolysis due to structural rigidity, whereas the target is more susceptible to degradation.

- Therapeutic Potential: Basic peptides like Gly-Lys-Lys-Lys-Tyr-Lys-Leu-Lys show promise in gene delivery, while the target’s compact structure may suit receptor-targeted applications.

Biological Activity

L-Isoleucyl-L-tyrosyl-L-leucyl-L-histidine is a synthetic peptide that combines four amino acids: isoleucine, tyrosine, leucine, and histidine. This compound is part of a broader class of peptides that have garnered attention for their diverse biological activities. Understanding the biological activity of this compound involves examining its potential effects in various biological contexts, including antimicrobial properties, antioxidant activity, and its role in cellular processes.

Overview of Biological Activities

-

Antimicrobial Activity :

- Peptides similar to this compound have demonstrated significant antimicrobial properties. For instance, histidine-rich peptides can disrupt bacterial membranes, leading to cell lysis. These peptides exhibit enhanced activity under acidic conditions, which may be relevant for therapeutic applications against infections .

- Antioxidant Properties :

- Cellular Interactions :

Case Studies

-

Antimicrobial Efficacy :

A study investigated the antimicrobial effects of histidine-rich peptides against various pathogens. The results indicated that these peptides could inhibit biofilm formation and reduce adhesion in yeast strains, showcasing their potential as therapeutic agents against fungal infections . -

Cognitive Function and Amino Acid Depletion :

Research on amino acid depletion highlighted the role of L-histidine in cognitive performance. A double-blind study showed that L-histidine depletion affected motor-related processes, suggesting its importance in neurological functions . -

Oxidative Stress Mitigation :

In clinical settings, L-histidine has been used to assess its effects on inflammatory responses. Elevated levels of histidine were associated with reduced inflammation markers, indicating its potential role in managing conditions like rheumatoid arthritis .

Data Tables

- Membrane Disruption : The hydrophobic nature of isoleucine and leucine contributes to the peptide's ability to integrate into lipid bilayers, leading to membrane destabilization and cell lysis.

- pH Dependence : The amphipathic nature of histidine allows for modulation of activity based on pH levels, enhancing its efficacy under acidic conditions typical of certain infections .

- Metal Chelation : Histidine's imidazole ring facilitates metal ion binding, which can prevent metal-catalyzed oxidative damage in biological systems .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing L-Isoleucyl-L-tyrosyl-L-leucyl-L-histidine, and how can purity be ensured?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids is the standard approach. Coupling agents such as HBTU or HATU with DIPEA as a base are recommended for efficient amide bond formation. Post-synthesis, high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) ensures purification. Purity validation requires mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural integrity .

Q. What analytical techniques are recommended for characterizing the primary structure of this tetrapeptide?

- Methodological Answer : Electrospray ionization mass spectrometry (ESI-MS) provides accurate molecular weight determination. Edman degradation sequentially identifies amino acids, while NMR (1H and 13C) resolves stereochemistry and side-chain interactions. Circular dichroism (CD) spectroscopy can assess secondary structure in solution .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Lyophilized peptide should be stored at -20°C in airtight, light-protected containers. For short-term use, aqueous solutions (pH 6–7) should be kept at 4°C with 0.01% sodium azide to prevent microbial growth. Avoid repeated freeze-thaw cycles to minimize hydrolysis .

Q. How can solubility challenges be addressed when working with this tetrapeptide in aqueous buffers?

- Methodological Answer : Adjust pH near the histidine residue’s pKa (~6.0) to enhance solubility. If insolubility persists, use co-solvents like DMSO (≤10%) or employ sonication for 10–15 minutes. Pre-solubilization in organic solvents followed by gradual dilution into aqueous buffers may also help .

Advanced Research Questions

Q. How do variations in solvent systems affect the conformational stability of this compound during structural studies?

- Methodological Answer : Compare conformational stability using CD spectroscopy in aqueous (e.g., phosphate buffer) vs. organic (e.g., trifluoroethanol) solvents. Molecular dynamics (MD) simulations with RMSD (root-mean-square deviation) analysis over 100 ns trajectories can quantify structural deviations. Solvent polarity and hydrogen-bonding capacity critically influence α-helix or β-sheet propensity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Validate synthesis protocols to rule out impurities (e.g., incomplete deprotection or truncation products). Use certified reference standards (≥98% purity) for bioassays and standardize experimental conditions (e.g., cell lines, incubation time, and temperature). Replicate studies with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity .

Q. What experimental approaches are used to study the metal-binding properties of the histidine residue in this tetrapeptide?

- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry for metals like Cu²⁺ or Zn²⁺. UV-Vis spectroscopy monitors charge-transfer transitions (e.g., 250–300 nm shifts) upon metal coordination. For structural insights, X-ray crystallography or EXAFS (extended X-ray absorption fine structure) can resolve coordination geometry .

Q. What strategies are effective in minimizing racemization during the synthesis of this tetrapeptide?

- Methodological Answer : Optimize coupling times (≤1 hour) and use low temperatures (4°C) during Fmoc deprotection with 20% piperidine in DMF. Additives like HOBt or Oxyma Pure (1–2 equivalents) suppress racemization. Post-synthesis, chiral HPLC with a Crownpak CR-I column verifies enantiomeric purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.